2-Chloro-2'-fluoro-3,4'-bipyridine
Overview
Description
2-Chloro-2’-fluoro-3,4’-bipyridine is a bipyridine derivative with the molecular formula C₁₀H₆ClFN₂ and a molecular weight of 208.62 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms attached to the bipyridine core, making it a valuable intermediate in organic synthesis and various chemical applications .
Preparation Methods
The synthesis of 2-Chloro-2’-fluoro-3,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the reaction between 2-bromopyridine and 2-bromo-6-(C₃H₅O₂)-pyridine, which yields a mixture of bipyridine derivatives . The reaction conditions often include the use of a catalyst, such as palladium, and may involve heating the mixture in a sealed tube at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
2-Chloro-2’-fluoro-3,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form more complex bipyridine derivatives.
Scientific Research Applications
2-Chloro-2’-fluoro-3,4’-bipyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-2’-fluoro-3,4’-bipyridine in chemical reactions primarily involves the reactivity of the chlorine and fluorine atoms. These halogens can be displaced by nucleophiles, leading to the formation of new bonds and functional groups . The bipyridine core can also coordinate with metal centers, influencing the reactivity and stability of the resulting complexes .
Comparison with Similar Compounds
Biological Activity
2-Chloro-2'-fluoro-3,4'-bipyridine is a bipyridine derivative with the molecular formula C₁₀H₆ClFN₂ and a molecular weight of 208.62 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
The compound features both chlorine and fluorine atoms, which can influence its reactivity and biological interactions. The presence of these halogens allows for various substitution reactions and facilitates the formation of more complex derivatives through coupling reactions such as Suzuki and Stille couplings .
The biological activity of this compound is primarily attributed to its ability to interact with biological targets, including proteins and enzymes. The halogen substituents can enhance binding affinity and alter the pharmacokinetic properties of the compound. Research indicates that bipyridine derivatives can exhibit a range of activities, including:
- Antimicrobial Activity : Some studies suggest that related bipyridine compounds demonstrate significant antibacterial effects against strains like Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Antiparasitic Activity : Related compounds have shown promising results against Plasmodium falciparum, the causative agent of malaria, indicating potential for antimalarial drug development .
Synthesis Methods
The synthesis of this compound typically involves reactions between pyridine derivatives. Common methods include:
- Coupling Reactions : Utilizing 2-bromopyridine in reactions with other pyridine derivatives to yield bipyridine structures.
- Substitution Reactions : The chlorine and fluorine atoms can be replaced by various functional groups under specific conditions .
Antimicrobial Activity
A study published in MDPI examined the antimicrobial properties of several bipyridine derivatives, including this compound. The findings indicated that certain derivatives exhibited significant antibacterial activity against S. aureus, with MIC values ranging from 3.2 to 5.7 μg/mL .
Antiparasitic Activity
Another research article focused on the antiplasmodial activity of bipyridine derivatives against Plasmodium falciparum. The study revealed that some compounds displayed IC50 values as low as 0.0049 μg/mL against chloroquine-sensitive strains, suggesting a robust potential for therapeutic application in malaria treatment .
Data Summary
Property | Value |
---|---|
Molecular Formula | C₁₀H₆ClFN₂ |
Molecular Weight | 208.62 g/mol |
Antibacterial MIC (S. aureus) | 3.2 - 5.7 μg/mL |
Antiplasmodial IC50 (P. falciparum) | 0.0049 - 0.16 μg/mL |
Properties
IUPAC Name |
2-chloro-3-(2-fluoropyridin-4-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-10-8(2-1-4-14-10)7-3-5-13-9(12)6-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZUKRIVCWRDDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582975 | |
Record name | 2-Chloro-2'-fluoro-3,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870221-45-7 | |
Record name | 2-Chloro-2'-fluoro-3,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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